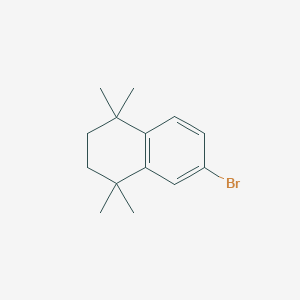
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Cat. No. B104578
Key on ui cas rn:
27452-17-1
M. Wt: 267.2 g/mol
InChI Key: NLOOVMVNNNYLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06005007
Procedure details


To a solution of 2-bromobenzene (40 g, 255 mmol) and 2,5-dichloro-dimethyl hexane (52.7 g, 280 mmol) in 600 mL anhydrous CH2Cl2 at 5° C. was added, portionwise, AlCl3 (10.2 g, 76 mmol). Upon addition of AlCl3, HCl gas evolution was observed. The solution changed from yellow to reddish orange. The reaction solution was kept at 5-20° C. for two hours and then allowed to stir at room temperature overnight. The reaction mixture was poured into 600 g of ice and extracted with CHCl3 (2×700 mL). The organic phase was washed with water, aqueous saturated NaHCO3, saturated NaCl and dried (Na2SO4). The organic solution was then concentrated in vacuo and chromatographed (hexane) to provide 50 g of 2-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene as a yellow gummy solid in 73% yield. 1H NMR (400 MHz, CDCl3) δ7.41 (d, J=2.0 Hz, 1H, aromatic), 7.22 (dd, J=8.0 and 1.9 Hz, 1H, aromatic), 7.18 (d, J=8.0 Hz, 1H, aromatic), 1.68 (s, 4H, 2CH2), 1.27 (s, 6H, 2CH3), 1.24 (s, 6H, 2CH3).






[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four

Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]([CH3:17])([CH2:11][CH2:12][C:13]([CH3:16])(Cl)[CH3:14])[CH3:10].[Al+3].[Cl-].[Cl-].[Cl-].Cl>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:13]([CH3:16])([CH3:14])[CH2:12][CH2:11][C:9]([CH3:17])([CH3:10])[C:4]=2[CH:3]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
52.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)(CCC(C)(Cl)C)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Three
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3 (2×700 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water, aqueous saturated NaHCO3, saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (hexane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2C(CCC(C2C=C1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
